

DCLK1: A Key Regulator of the Microtubule Cytoskeleton

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Compound of Interest

Compound Name: *Dclk1-IN-5*

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Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein (MAP) that plays a crucial role in orchestrating the dynamic instability of microtubules.^{[1][2][3]} Its function is multifaceted, encompassing microtubule polymerization, stabilization, and bundling. DCLK1 is distinguished by its unique domain architecture, which includes an N-terminal doublecortin (DCX) domain responsible for microtubule binding and a C-terminal serine/threonine kinase domain that modulates its activity and that of its substrates.^{[4][5]}

The regulation of microtubule dynamics by DCLK1 is intrinsically linked to its kinase activity. DCLK1 undergoes autophosphorylation, a process that fine-tunes its interaction with microtubules.^{[2][3]} This autoinhibitory mechanism ensures a controlled regulation of microtubule stability, which is essential for proper cellular function. Dysregulation of DCLK1 activity has been implicated in various pathologies, including neurodevelopmental disorders and a range of cancers, making it a compelling target for therapeutic intervention.^{[2][6][7]}

DCLK1 Inhibitors: Modulating Microtubule Dynamics

The development of small molecule inhibitors targeting the kinase activity of DCLK1 has provided powerful tools to probe its biological functions and offers a promising avenue for cancer therapy.^{[4][7]} These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of DCLK1 itself and its downstream targets.

DCLK1-IN-1 is a potent and selective inhibitor of DCLK1.[8] Its mechanism of action involves the direct inhibition of the DCLK1 kinase domain, which in turn affects the protein's ability to regulate microtubule dynamics. By inhibiting DCLK1, DCLK1-IN-1 can disrupt the stabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on DCLK1 activity.[7]

Quantitative Data on DCLK1 Inhibitors

The following tables summarize key quantitative data for representative DCLK1 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Biochemical Potency of DCLK1 Inhibitors

Inhibitor	Target	IC50 (nM)	Assay Conditions
DCLK1-IN-1	DCLK1	57.2	50 μ M ATP
Ruxolitinib	DCLK1KD	1645	7.7 μ M ATP[9]
NVP-TAE684	DCLK1	1084	10 μ M ATP[9]
LRRK2-IN-1	DCLK1	2346	10 μ M ATP[9]

Table 2: Binding Affinity of DCLK1 Inhibitors

Inhibitor	Target	KD (μ M)	Method
Ruxolitinib	DCLK1KD	19.2	Surface Plasmon Resonance (SPR)[9]
Abemaciclib (6ZV)	DCLK1	1.9	Surface Plasmon Resonance (SPR)[10]
NVP-TAE684	DCLK1	19.2	Surface Plasmon Resonance (SPR)[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of DCLK1 and its inhibitors.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of DCLK1 and its inhibitors on the rate and extent of microtubule polymerization.

Materials:

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
- DCLK1 protein
- DCLK1 inhibitor (e.g., DCLK1-IN-1)
- 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
- Pre-warm a 96-well plate to 37°C.
- In separate tubes, pre-incubate DCLK1 protein with the desired concentration of the DCLK1 inhibitor (or vehicle control) on ice for 5-10 minutes.
- Add 100 µL of the reconstituted tubulin to each well of the pre-warmed plate.
- Add the DCLK1/inhibitor mixture to the respective wells.
- Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
- An increase in absorbance indicates microtubule polymerization.[\[11\]](#)

DCLK1 Kinase Activity Assay (HTRF)

This assay quantifies the kinase activity of DCLK1 and the inhibitory effect of compounds.

Materials:

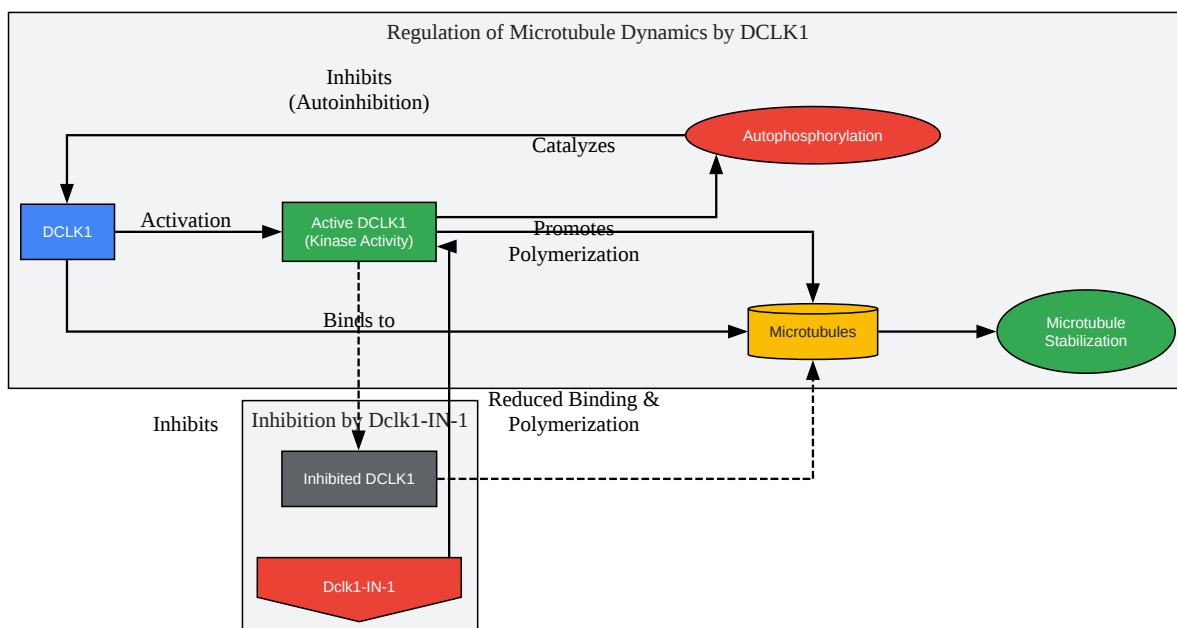
- HTRF KinEASE-STK S1 kit (Cisbio)
- Recombinant DCLK1 kinase domain
- ATP
- Substrate-biotin
- DCLK1 inhibitor
- HTRF-compatible microplate reader

Procedure:

- Prepare the HTRF assay reagents according to the manufacturer's instructions.
- In a 384-well plate, add the DCLK1 inhibitor at various concentrations.
- Add the DCLK1 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
- Incubate the plate at room temperature for the recommended time.
- Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin).
- Incubate for the recommended time to allow for signal development.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
- The ratio of the signals (665/620) is proportional to the kinase activity.[9]

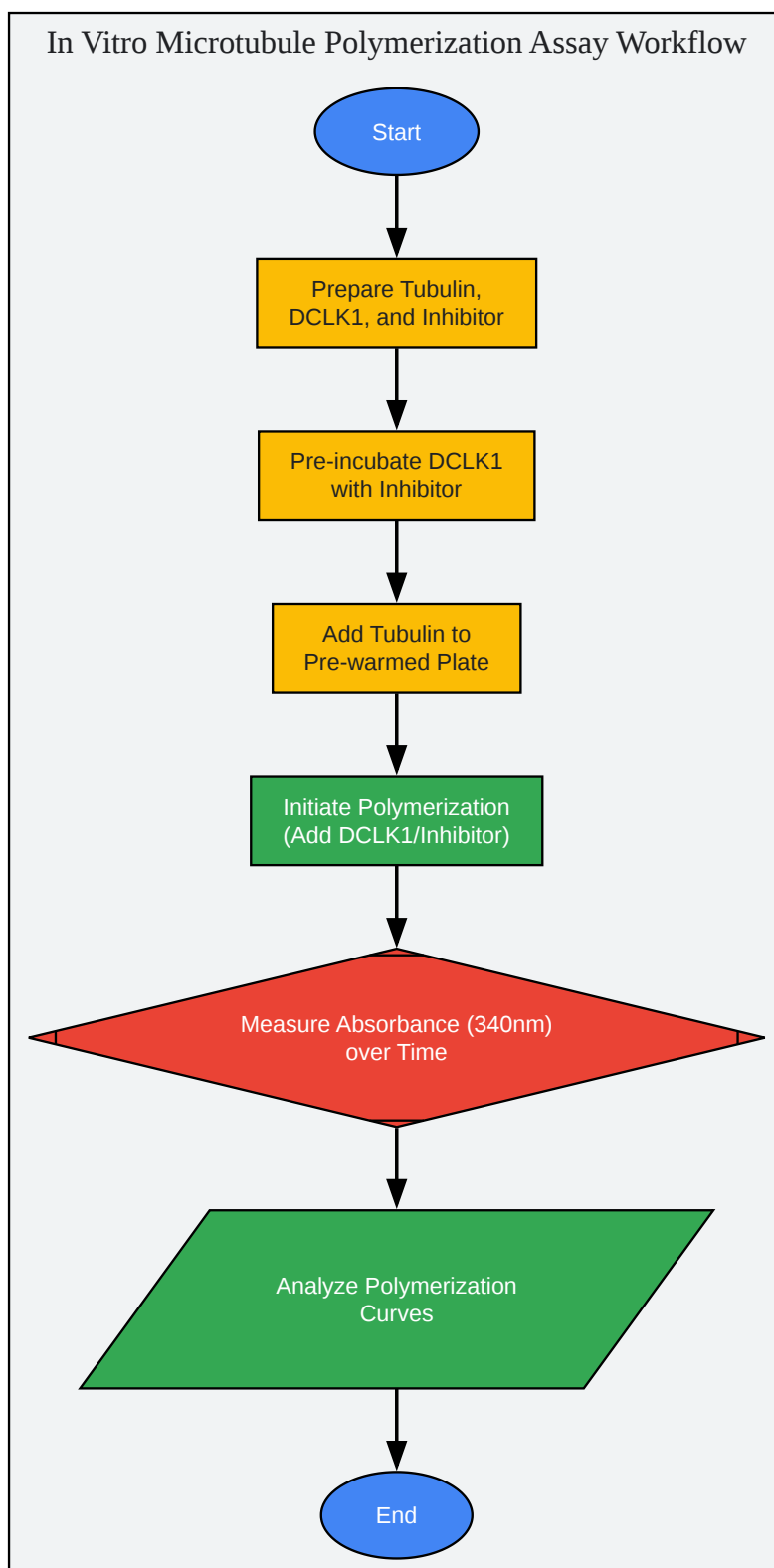
Visualizations

The following diagrams illustrate key concepts related to DCLK1 function and its study.



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Caption: DCLK1 signaling and inhibition pathway.



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Caption: Microtubule polymerization assay workflow.

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